Siremadlin, also known as HDM201 or NVP-HDM201, is a second-generation, orally available, potent, and selective small molecule inhibitor of the interaction between murine double minute 2 (MDM2) and tumor protein 53 (p53) [, , , , , , ]. It functions as an antagonist of the MDM2-p53 interaction, leading to the reactivation of the p53 pathway []. This mechanism is particularly relevant in cancers where the TP53 gene is wild-type, as it leverages the tumor-suppressive capabilities of p53 [, , , ]. Siremadlin is currently under investigation for its potential as an anti-cancer agent in various hematological and solid tumor models, including acute myeloid leukemia (AML), liposarcoma, melanoma, and rhabdomyosarcoma [, , , , , , , , ].
Siremadlin is classified as a p53-MDM2 inhibitor and falls under the category of small-molecule drugs. It has been developed as a potential treatment for advanced solid tumors and hematological malignancies. The compound is currently undergoing clinical trials to evaluate its efficacy and safety profiles in patients with different cancer types, including well-differentiated liposarcoma (WDLPS) and dedifferentiated liposarcoma (DDLPS) .
The synthesis of siremadlin involves several key steps, particularly crystallization processes to obtain the active pharmaceutical ingredient in a suitable form for formulation. According to a patent, the production of siremadlin includes a wet phase where crystallization occurs under controlled conditions such as temperature and agitation.
Key Technical Details:
Siremadlin's molecular structure is characterized by its ability to effectively bind to MDM2, disrupting its interaction with p53. The precise chemical structure has not been detailed extensively in public resources, but it is recognized that the compound features a unique arrangement conducive to its inhibitory action.
Data:
Siremadlin primarily engages in biochemical interactions rather than traditional chemical reactions. Its main reaction mechanism involves binding to the MDM2 protein, preventing it from inhibiting p53 function.
Technical Details:
The mechanism of action of siremadlin centers on its role as an MDM2 antagonist. By inhibiting MDM2, siremadlin restores the activity of p53, which can lead to:
Process Data:
Siremadlin exhibits several notable physical and chemical properties that are critical for its pharmaceutical development:
Physical Properties:
Chemical Properties:
Relevant data regarding these properties are often derived from preclinical studies and formulation development processes .
Siremadlin is primarily being investigated for its applications in oncology. Its main scientific uses include:
The p53 protein (encoded by TP53) functions as a master tumor suppressor, orchestrating cellular responses to stress through transcriptional regulation of genes involved in DNA repair, cell cycle arrest, apoptosis, and senescence. Structurally, p53 comprises several functional domains: an N-terminal transactivation domain (TAD), a central DNA-binding domain (DBD), and a C-terminal oligomerization domain. The TAD is critical for binding MDM2, with three hydrophobic residues—Phe19, Trp23, and Leu26—forming an amphipathic α-helix that inserts into MDM2’s hydrophobic binding pocket [2] [6]. This interaction is stabilized by hydrogen bonds and a salt bridge between Lys94 (MDM2) and Glu17 (p53), creating a high-affinity complex with a dissociation energy of ~30 kcal/mol [2].
Table 1: Thermodynamic and Structural Features of the p53-MDM2 Interaction
Parameter | Value | Method of Analysis |
---|---|---|
Binding Free Energy (ΔG) | -7.29 to -9.0 kcal/mol | MM/PBSA, Experimental |
Key p53 Residues | Phe19, Trp23, Leu26 | Crystal Structure/MD Simulation |
Key MDM2 Residues | Lys51, Leu54, Tyr100, Tyr104 | Per-Residue Energy Decomposition |
Dissociation Energy | 30 kcal/mol | Potential of Mean Force (PMF) |
Separation Distance at PMF Minimum | 12 Å | Umbrella Sampling |
Post-translational modifications (PTMs) dynamically regulate p53 activity. Phosphorylation of p53 at Ser15, Thr18, and Ser20 disrupts MDM2 binding, stabilizing p53 during genotoxic stress [6] [9]. Acetylation of C-terminal lysines (e.g., K370, K382) by p300/CBP enhances p53’s transcriptional activity and blocks MDM2-mediated ubiquitination [6] [9].
MDM2 (HDM2 in humans) is an E3 ubiquitin ligase and the principal negative regulator of p53. Its structure includes:
MDM2 suppresses p53 through three interconnected mechanisms:
A negative feedback loop tightly regulates this axis: p53 transactivates the MDM2 gene via the P2 promoter, increasing MDM2 expression to restore basal p53 levels after stress resolution [4] [6].
In cancers retaining wild-type TP53, MDM2 overexpression serves as an alternative mechanism to inactivate p53’s tumor-suppressive functions. Key drivers of MDM2 dysregulation include:
Genetic Amplification
Gene amplification of MDM2 (chromosome 12q14-15) occurs in ~7% of all cancers, with particularly high prevalence in sarcomas (30–40%), well-differentiated liposarcomas (>90%), and breast cancers [3] [4] [9]. Amplification correlates with poor prognosis and chemoresistance [3] [6].
Promoter Polymorphisms
Non-Genetic Mechanisms
Table 2: Mechanisms of MDM2 Overexpression in Human Cancers
Mechanism | Prevalence | Associated Cancers | Functional Consequence |
---|---|---|---|
MDM2 Gene Amplification | 7% of all cancers | Sarcomas, Breast Cancer | p53 degradation, chemoresistance |
SNP309 (G allele) | ~40% of European population | Breast, Lung, Ovarian | Accelerated tumor onset |
ERα Signaling | ~70% of breast cancers | ER+ Breast Cancer | p53-independent MDM2 upregulation |
p14ARF Inactivation | 10–40% of breast cancers | Diverse carcinomas | Loss of MDM2 cytoplasmic sequestration |
MDM2 overexpression in TP53-wild-type cancers creates a therapeutic vulnerability: restoring p53 function by disrupting the MDM2-p53 interaction [1] [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7